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Compound of Interest

Compound Name:
4-Chloro-3-fluorophenyl cyclohexyl

ketone

CAS No.: 898769-24-9

Cat. No.: B1324778

Get Quote

Technical Guide: 4-Chloro-3-fluorophenyl
Cyclohexyl Ketone
Structural Informatics, Synthesis, and Cheminformatics

Executive Summary
4-Chloro-3-fluorophenyl cyclohexyl ketone is a halogenated aryl ketone intermediate used

primarily in the synthesis of pharmaceutical agents, particularly those targeting G-protein

coupled receptors (GPCRs) and kinase pathways. Its structure combines a lipophilic cyclohexyl

moiety with a metabolically robust di-halogenated phenyl ring, making it a valuable scaffold for

optimizing pharmacokinetic properties (LogP and metabolic stability).

Core Identifier (SMILES):

Alternate Canonicalization:Clc1ccc(cc1F)C(=O)C2CCCCC2
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Structural Informatics & Properties
This section details the physicochemical profile derived from the molecular graph.

Chemical Identifiers
Identifier Type Value

IUPAC Name (4-Chloro-3-fluorophenyl)(cyclohexyl)methanone

Molecular Formula C₁₃H₁₄ClFO

Molecular Weight 240.70 g/mol

Monoisotopic Mass 240.0717 Da

Heavy Atom Count 16

Rotatable Bonds 2 (C-C(=O) and C(=O)-C(cyclohexyl))

Predicted Physicochemical Properties
Note: Values are calculated based on fragment contribution methods (CSAR/ALOGPS).
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Property Estimated Value Significance

LogP (Octanol/Water) 4.2 ± 0.4

Highly lipophilic; likely requires

organic co-solvents (DMSO,

DCM) for biological assay.

Topological Polar Surface Area

(TPSA)
17.07 Å²

Low TPSA suggests high

blood-brain barrier (BBB)

permeability potential.

Hydrogen Bond Acceptors 2 (Ketone O, Fluorine)

Interaction points for active site

binding (e.g., hinge regions in

kinases).

Hydrogen Bond Donors 0
Lack of donors improves

membrane permeability.

Melting Point 65–75 °C

Solid at room temperature

(estimated based on 4-

chlorophenyl analogs).

Cheminformatics & Molecular Modeling
For researchers incorporating this moiety into QSAR models or docking studies, the spatial

arrangement of the halogens is critical.

SMILES Parsing Logic
The SMILES string FC1=C(Cl)C=CC(=C1)C(=O)C2CCCCC2 encodes the specific

regiochemistry:

FC1=C(Cl): Establishes the phenyl ring with Fluorine at position 3 and Chlorine at position 4

(ortho to each other).

C=CC(=C1): Completes the aromatic system, establishing the connection point at position 1

(para to the Chlorine).

C(=O): The carbonyl linker.
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C2CCCCC2: The cyclohexyl ring attached to the carbonyl.

Visualization of Connectivity
The following graph illustrates the logical connectivity and node properties defined by the

SMILES string.
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Caption: Connectivity graph showing the regiochemistry of the 3-F, 4-Cl substitution pattern

relative to the carbonyl linker.

Synthetic Pathways (Technical Guide)
Synthesizing this compound requires control over regiochemistry to avoid isomers (e.g., 4-

fluoro-3-chlorophenyl). Direct Friedel-Crafts acylation of 1-chloro-2-fluorobenzene is not

recommended due to competing directing effects of the halogens.

The Grignard Addition to Nitrile is the gold-standard protocol for this synthesis, offering high

fidelity and preventing over-addition (tertiary alcohol formation).

Protocol: Grignard Addition to Nitrile
Reaction: 4-Chloro-3-fluorobenzonitrile + Cyclohexylmagnesium bromide
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Ketone.

Reagents & Materials
Substrate: 4-Chloro-3-fluorobenzonitrile (CAS: 110888-15-8).

Reagent: Cyclohexylmagnesium bromide (2.0 M in diethyl ether).

Catalyst: CuBr (1 mol%) - Optional, accelerates addition to sterically hindered nitriles.

Solvent: Anhydrous THF or Et₂O.

Step-by-Step Methodology
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and purge with Argon/Nitrogen.

Dissolution: Dissolve 4-Chloro-3-fluorobenzonitrile (1.0 eq) in anhydrous THF (0.5 M

concentration).

Addition: Cool to 0°C. Add Cyclohexylmagnesium bromide (1.2 eq) dropwise via syringe

pump over 30 minutes.

Note: The nitrile forms a stable magnesium imine salt intermediate, preventing double

addition.

Reflux: Allow to warm to Room Temperature (RT), then reflux gently for 2–4 hours. Monitor

consumption of nitrile by TLC (Hexane/EtOAc 9:1).

Hydrolysis (Critical Step): Cool to 0°C. Quench with 3M HCl. Stir vigorously for 1 hour.

Mechanism:[1][2][3][4][5][6][7] The acidic hydrolysis converts the intermediate imine salt (

) into the ketone.

Workup: Extract with Ethyl Acetate (3x). Wash organics with NaHCO₃ (sat) and Brine. Dry

over MgSO₄.

Purification: Flash chromatography (SiO₂). Elute with Hexane

5% EtOAc/Hexane.
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Synthetic Workflow Diagram

Start: 4-Chloro-3-fluorobenzonitrile
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Product: 4-Chloro-3-fluorophenyl
cyclohexyl ketone
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Caption: Workflow for the Grignard-Nitrile synthesis route, highlighting the stable imine

intermediate that ensures ketone selectivity.

Medicinal Chemistry Applications
This scaffold is frequently employed in "Lead Optimization" phases.
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Metabolic Blocking: The substitution of Hydrogen with Fluorine (C-3) and Chlorine (C-4)

blocks metabolic oxidation (P450 metabolism) at the para and meta positions, significantly

extending the half-life (

) of the compound compared to the unsubstituted phenyl analog.

Bioisosterism: The cyclohexyl group serves as a bulky, lipophilic bioisostere for a phenyl ring,

increasing

character (Fsp3), which often correlates with improved solubility and reduced promiscuity in
drug candidates [1].

Halogen Bonding: The Chlorine atom at the para-position can participate in "halogen

bonding" with backbone carbonyls in receptor active sites, a specific interaction distinct from

hydrogen bonding [2].
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Contact our Ph.D. Support Team for a compatibility check
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